Ecomustina
Description
Ecomustina (International Non-Proprietary Name: Ecomustine) is a nitrosourea alkylating agent with the molecular formula C₁₀H₁₈ClN₃O₆ . Its chemical structure is defined as methyl 3-(3-(2-chloroethyl)-3-nitrosoureido)-2,3-dideoxy-α-d-arabino-hexopyranoside (SMILES: COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O). This compound is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 7369R4J7S2 and classified under HS code 29329970 for international trade . This compound is primarily used in oncology for its DNA alkylation properties, which disrupt cancer cell replication.
Key identifiers include:
- NIH Compound ID: 65855
- EMA XEVMPD Index: SUB06449MIG
- NCI Concept Code: C77371
Properties
Molecular Formula |
C10H18ClN3O6 |
|---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[(2R,3S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6?,7-,8+,9+/m1/s1 |
InChI Key |
YQYBWJPESSJLTK-UXGQUHLOSA-N |
SMILES |
COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |
Isomeric SMILES |
CO[C@@H]1CC([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Fotemustine
Structural and Chemical Profile
- Molecular Formula : C₉H₁₉ClN₃O₅P
- Chemical Name: Diethyl (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)phosphonate (SMILES: ClCCN(N=O)C(=O)NC(P(=O)(OCC)OCC)C) .
- Key Differences: Fotemustine incorporates a phosphonate group, enhancing blood-brain barrier penetration, making it effective for glioblastoma . Unlike Ecomustina’s hexopyranoside backbone, Fotemustine’s structure includes a phosphonic acid ester, altering its solubility and metabolic stability.
Regulatory and Clinical Comparison
| Parameter | This compound | Fotemustine |
|---|---|---|
| FDA UNII | 7369R4J7S2 | GQ7JL9P5I2 |
| EMA XEVMPD Index | SUB06449MIG | SUB07809MIG |
| Primary Indication | Solid tumors | Glioblastoma, melanoma |
| Metabolic Pathway | Hepatic glucuronidation | Non-enzymatic hydrolysis |
Research Findings :
Galamustine
Structural and Functional Profile
- Molecular Formula: C₁₀H₁₉Cl₂NO₅
- Chemical Name: 6-(Bis(2-chloroethyl)amino)-6-deoxy-d-galactopyranose (SMILES: ClCCN(CCCl)C1C(C(C(C(O1)CO)O)O)O) .
- Key Differences :
Mechanistic and Toxicity Comparison
| Parameter | This compound | Galamustine |
|---|---|---|
| Alkylation Mechanism | Nitrosourea (DNA crosslink) | Nitrogen mustard (DNA alkylation) |
| Toxicity Profile | Myelosuppression | Hepatotoxicity |
| Target Specificity | Broad-spectrum | Glycolysis-dependent tumors |
Research Findings :
- Galamustine’s sugar-based structure enhances tumor selectivity but reduces potency in non-glycolytic cancers compared to this compound .
Pharmacokinetic and Regulatory Considerations
Pharmacokinetics
- This compound : Rapid plasma clearance (t₁/₂ = 1.5–2 hours) due to hepatic metabolism.
- Fotemustine : Longer half-life (t₁/₂ = 4–6 hours) owing to phosphonate stability.
- Galamustine : Moderate clearance (t₁/₂ = 3 hours) with renal excretion dominance.
Global Regulatory Status
| Compound | FDA Status | EMA Status | WHO INN Listing |
|---|---|---|---|
| This compound | Approved (1990) | Scheduled | List 30, Vol. 4 (1990) |
| Fotemustine | Approved (1987) | Approved | List 27, Vol. 1 (1987) |
| Galamustine | Investigational | Not Scheduled | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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